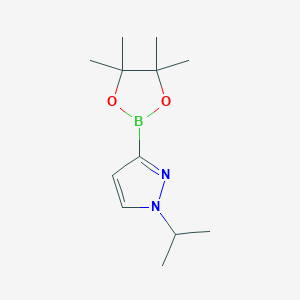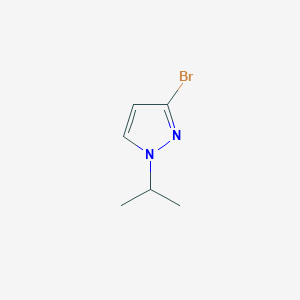
2-Bromo-1-(bromomethyl)-3-iodobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-1-(bromomethyl)-3-iodobenzene (BBMB) is an organic chemical compound that is used in various scientific applications. It is a brominated hydrocarbon that is used as a reagent in organic synthesis and as a catalyst in a variety of reactions. BBMB is a colorless, odorless, and non-toxic compound with a molecular weight of 295.99 g/mol. It is a stable compound with a melting point of 81-82°C and a boiling point of 154-156°C.
Applications De Recherche Scientifique
Domino Processes to Benzofurans
- A study demonstrated the use of 1-bromo-2-iodobenzenes in a CuI-catalyzed domino process with beta-keto esters, leading to the formation of 2,3-disubstituted benzofurans. This process includes an intermolecular C-C bond formation followed by an intramolecular C-O bond formation, showcasing the versatility of such halogenated benzenes in constructing complex organic frameworks (Lu et al., 2007).
Synthesis of Biaryls
- Another study highlighted the role of 1,2-dibromobenzene derivatives, including those similar to 2-Bromo-1-(bromomethyl)-3-iodobenzene, in the aryne route to biaryls. This methodology involves the formation of halolithiobiphenyl intermediates, underpinning the importance of such compounds in the construction of biaryl systems with uncommon substituent patterns (Leroux & Schlosser, 2002).
Structural Analyses
- The structural characteristics of bromo- and bromomethyl-substituted benzenes have been studied, providing insights into the interactions such as C–H···Br, C–Br···Br, and C–Br···π within these compounds. This knowledge is crucial for understanding the reactivity and properties of compounds like 2-Bromo-1-(bromomethyl)-3-iodobenzene in various chemical contexts (Jones et al., 2012).
Coupling Reactions
- Research has also explored the Cu-catalyzed reactions of 1,2-dihalobenzenes with 1,3-cyclohexanediones to synthesize 3,4-dihydrodibenzo[b,d]furan-1(2H)-ones, illustrating the utility of dihalobenzenes in coupling reactions leading to heterocyclic compounds (Aljaar et al., 2012).
Propriétés
IUPAC Name |
2-bromo-1-(bromomethyl)-3-iodobenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Br2I/c8-4-5-2-1-3-6(10)7(5)9/h1-3H,4H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDGFTIJXTPBJBP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)I)Br)CBr |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Br2I |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30743519 |
Source


|
| Record name | 2-Bromo-1-(bromomethyl)-3-iodobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30743519 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
375.83 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-1-(bromomethyl)-3-iodobenzene | |
CAS RN |
1261757-20-3, 1261649-03-9 |
Source


|
| Record name | 2-Bromo-1-(bromomethyl)-3-iodobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30743519 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Bromo-3-iodobenzyl bromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![[2,6-Bis(trifluoromethyl)pyridin-4-yl]methanol](/img/structure/B1376811.png)


![1-[3-(6-Bromopyridin-2-yl)piperidin-1-yl]ethanone](/img/structure/B1376818.png)


